2-(o-Tolyl)-2-indanol
Description
2-(o-Tolyl)-2-indanol is a bicyclic secondary alcohol characterized by an indane scaffold substituted with an o-tolyl (ortho-methylphenyl) group at the 2-position. Its molecular formula is $ \text{C}{15}\text{H}{14}\text{O} $, with a molecular weight of 210.27 g/mol.
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C16H16O/c1-12-6-2-5-9-15(12)16(17)10-13-7-3-4-8-14(13)11-16/h2-9,17H,10-11H2,1H3 |
InChI Key |
TURSWZCDFWXHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CC3=CC=CC=C3C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Physicochemical Comparison of 2-(o-Tolyl)-2-indanol and Related Compounds
*Predicted data based on structural analogs.
- Steric and Electronic Effects: The o-tolyl group in this compound introduces steric hindrance near the hydroxyl group, which may restrict rotational freedom compared to unsubstituted 2-indanol. This could influence binding affinity in enzyme active sites, as seen in ADAMTS inhibitors where substituent positioning affects hydrogen bonding .
- Solubility: The hydrophobic o-tolyl group likely reduces aqueous solubility relative to 2-indanol, which has a polar hydroxyl group and smaller aromatic system .
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